molecular formula C15H22N2O4S B6682330 Methyl 4-[(4-methylpiperidin-4-yl)methylsulfamoyl]benzoate

Methyl 4-[(4-methylpiperidin-4-yl)methylsulfamoyl]benzoate

Cat. No.: B6682330
M. Wt: 326.4 g/mol
InChI Key: CTHPEAFTUZOKAU-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methylpiperidin-4-yl)methylsulfamoyl]benzoate is a complex organic compound that features a benzoate ester linked to a piperidine derivative through a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-methylpiperidin-4-yl)methylsulfamoyl]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-methylpiperidin-4-yl)methylsulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Methyl 4-[(4-methylpiperidin-4-yl)methylsulfamoyl]benzyl alcohol.

    Substitution: Derivatives with substituted sulfamoyl groups.

Scientific Research Applications

Methyl 4-[(4-methylpiperidin-4-yl)methylsulfamoyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-methylpiperidin-4-yl)methylsulfamoyl]benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity .

Properties

IUPAC Name

methyl 4-[(4-methylpiperidin-4-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-15(7-9-16-10-8-15)11-17-22(19,20)13-5-3-12(4-6-13)14(18)21-2/h3-6,16-17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHPEAFTUZOKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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